Trifluorométhanesulfonate d'erbium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Erbium(III) trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Organic Synthesis: It is widely used as a catalyst in organic synthesis, particularly in Aldol and condensation reactions

Polymer Chemistry: It serves as a catalyst in the polymerization of various monomers, aiding in the production of polymers with specific properties.

Coordination Chemistry: Due to its unique magnetic and spectral properties, it is used in the study of coordination complexes.

Green Chemistry: It is employed in eco-friendly synthetic procedures, offering advantages such as high yields, short reaction times, and the use of recyclable catalysts.

Mécanisme D'action

Target of Action

Erbium(III) trifluoromethanesulfonate, also known as Erbium(III) triflate, is a water-tolerant Lewis acid . Its primary targets are organic compounds, specifically silyl enol ethers .

Mode of Action

As a Lewis acid, Erbium(III) trifluoromethanesulfonate interacts with its targets by accepting a pair of nonbonding electrons . This interaction results in the formation of a coordinate covalent bond, leading to changes in the structure of the target molecule .

Biochemical Pathways

Erbium(III) trifluoromethanesulfonate is used in the Aldol reaction of silyl enol ethers with aldehydes . The Aldol reaction is a means of forming carbon–carbon bonds in organic chemistry. This reaction leads to the production of β-hydroxy aldehydes or ketones, which are significant in various biochemical pathways .

Result of Action

The primary result of Erbium(III) trifluoromethanesulfonate’s action is the formation of β-hydroxy aldehydes or ketones via the Aldol reaction . These compounds are crucial intermediates in various organic synthesis reactions .

Action Environment

The action of Erbium(III) trifluoromethanesulfonate is influenced by environmental factors such as temperature, humidity, and light . It is relatively stable under normal conditions, but may decompose under high temperature, high humidity, or light exposure . Therefore, it is typically stored under an inert atmosphere at room temperature .

Analyse Biochimique

Biochemical Properties

Erbium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging to achieve. For instance, it can catalyze the formation of carbon-carbon bonds in organic synthesis. The nature of these interactions often involves the coordination of the erbium ion with the functional groups of the biomolecules, enhancing the reactivity and selectivity of the reactions .

Cellular Effects

Erbium(III) trifluoromethanesulfonate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling cascades. Additionally, it can impact the expression of genes related to metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of erbium(III) trifluoromethanesulfonate involves its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit certain proteases by coordinating with their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can also lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erbium(III) trifluoromethanesulfonate can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as prolonged exposure to moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of erbium(III) trifluoromethanesulfonate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing certain biochemical reactions and improving metabolic efficiency. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired outcomes without causing harm .

Metabolic Pathways

Erbium(III) trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, the compound can enhance the activity of enzymes involved in glycolysis, resulting in increased production of ATP and other energy-rich molecules. These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of erbium(III) trifluoromethanesulfonate is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. These localization patterns are essential for understanding the compound’s activity and function within cells. For example, localization to the nucleus can allow the compound to interact with transcription factors and influence gene expression .

Méthodes De Préparation

Erbium(III) trifluoromethanesulfonate can be synthesized by reacting erbium metal with trifluoromethanesulfonic acid or trifluoromethanesulfonyl chloride under an inert atmosphere . The reaction typically involves the following steps:

Reaction with Trifluoromethanesulfonic Acid: Erbium metal is dissolved in trifluoromethanesulfonic acid, resulting in the formation of erbium(III) trifluoromethanesulfonate.

Reaction with Trifluoromethanesulfonyl Chloride: Erbium metal is reacted with trifluoromethanesulfonyl chloride in the presence of a suitable solvent, such as dichloromethane, to produce erbium(III) trifluoromethanesulfonate.

Analyse Des Réactions Chimiques

Erbium(III) trifluoromethanesulfonate is primarily used as a catalyst in various organic reactions. Some of the key reactions it undergoes include:

Aldol Reactions: It acts as a Lewis acid catalyst in the Aldol reaction of silyl enol ethers with aldehydes, facilitating the formation of β-hydroxy carbonyl compounds.

Condensation Reactions: It is used in the synthesis of benzimidazole derivatives through double-condensation reactions with electron-rich aldehydes.

Substitution Reactions: It can catalyze substitution reactions involving silylated chinchona alkaloids and acid chlorides.

Comparaison Avec Des Composés Similaires

Erbium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate salts, which include compounds such as ytterbium(III) trifluoromethanesulfonate, yttrium(III) trifluoromethanesulfonate, and dysprosium(III) trifluoromethanesulfonate . Compared to these similar compounds, erbium(III) trifluoromethanesulfonate is unique due to its specific magnetic and spectral properties, which make it particularly valuable in coordination chemistry and the study of complex molecular structures .

Similar Compounds

- Ytterbium(III) trifluoromethanesulfonate

- Yttrium(III) trifluoromethanesulfonate

- Dysprosium(III) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

- Zinc trifluoromethanesulfonate

- Lanthanum(III) trifluoromethanesulfonate

- Holmium(III) trifluoromethanesulfonate

Propriétés

Numéro CAS |

139177-64-3 |

|---|---|

Formule moléculaire |

CHErF3O3S |

Poids moléculaire |

317.34 g/mol |

Nom IUPAC |

erbium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Er/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

FECRNHPJGAZUKO-UHFFFAOYSA-N |

SMILES |

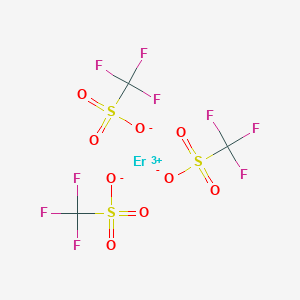

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Er+3] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[Er] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main advantage of using Erbium(III) trifluoromethanesulfonate as a curing agent for epoxy resins?

A1: Erbium(III) trifluoromethanesulfonate significantly reduces the curing temperature and time required for epoxy resins. [] This is particularly beneficial for powder coating applications where lower curing temperatures are desirable. [] For instance, systems incorporating Meldrum acid and initiated by Erbium(III) trifluoromethanesulfonate exhibited significantly faster curing compared to traditional systems using o-tolylbiguanide. []

Q2: How does Erbium(III) trifluoromethanesulfonate compare to other catalysts for the synthesis of 1,5-disubstituted 1,2,3-triazoles?

A2: Erbium(III) trifluoromethanesulfonate, in combination with 1-methyl pyridinium trifluoromethanesulfonate and water, offers a highly regioselective approach for synthesizing 1,5-disubstituted 1,2,3-triazoles via an eliminative azide–olefin cycloaddition (EAOC) mechanism. [] This catalytic system provides good yields (81–94%), involves simple work-up procedures, and can be reused up to five times without significant loss of activity. [] Compared to other catalysts used for this reaction, the Erbium(III) trifluoromethanesulfonate system offers practical advantages in terms of simplicity and reusability.

Q3: Are there any studies investigating the kinetics of polymerization reactions initiated by Erbium(III) trifluoromethanesulfonate?

A3: Yes, research has been conducted on the impact of Erbium(III) trifluoromethanesulfonate on the homopolymerization kinetics of DGEBA resins. [] While the specific details of the kinetic study aren't provided in the abstract, this research highlights the interest in understanding the reaction mechanisms and rates associated with this catalyst.

Q4: Besides mechanical properties, what other benefits does Erbium(III) trifluoromethanesulfonate offer for epoxy coatings?

A4: Research suggests that using Erbium(III) trifluoromethanesulfonate as an initiator in epoxy powder clearcoats can enhance their anticorrosive properties. [] This finding indicates the potential of this compound to improve the durability and performance of epoxy coatings in demanding environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

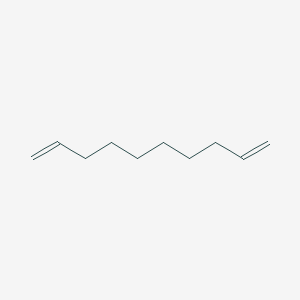

![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)